Sorbitan sesquioleate

Catalog No.
S618874
CAS No.
8007-43-0
M.F
C66H126O16
M. Wt
1211.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan sesquioleate

CAS Number

8007-43-0

Product Name

Sorbitan sesquioleate

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid

Molecular Formula

C66H126O16

Molecular Weight

1211.7 g/mol

InChI

InChI=1S/3C18H34O2.2C6H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(9)5(11)6(12)4(10)2-8/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-12H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1

InChI Key

CUNWUEBNSZSNRX-RKGWDQTMSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O

Synonyms

SPAN 83;SPAN NO 83;SORBITAN SESQUIOLEATE;anhydrohexitolsesquioleate;crill16;crillk16;emasol41s;emsorb2502

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO

Cell Culture:

  • Stabilization of cell membranes: Sorbitan sesquioleate can be used to stabilize cell membranes during isolation and storage. It helps maintain cell integrity by preventing aggregation and lysis, particularly for delicate cell lines. Source: National Institutes of Health: )
  • Enhancement of drug delivery: Sorbitan sesquioleate can be incorporated into liposomes, which are microscopic spheres used to deliver drugs or other substances into cells. It improves the stability and targeting efficiency of these delivery systems. Source: ScienceDirect:

Drug Delivery and Formulation:

  • Emulsification of drugs: Sorbitan sesquioleate can emulsify oil-based drugs, allowing them to be dispersed in aqueous solutions for easier administration and improved bioavailability. This is crucial for developing new drug formulations, especially for hydrophobic drugs. Source: International Journal of Pharmaceutics:
  • Enhancement of solubility: Sorbitan sesquioleate can increase the solubility of poorly water-soluble drugs by forming micelles, which are small aggregates that can solubilize hydrophobic molecules. This allows for the development of stable and effective drug formulations. Source: AAPS PharmSciTech:

Other Applications:

  • Protein purification: Sorbitan sesquioleate can be used in affinity chromatography, a technique for purifying proteins. It helps bind specific proteins to a column while allowing other unwanted molecules to pass through. Source: Journal of Chromatography A:
  • Cosmetics and personal care products: Sorbitan sesquioleate is also used in various cosmetic and personal care products due to its emulsifying and stabilizing properties. It helps create smooth and stable formulations. Source: Cosmetics & Toiletries Magazine:

Sorbitan sesquioleate is a complex compound classified as a sorbitan fatty acid ester, primarily used as a surfactant and emulsifier in various formulations, particularly in cosmetics and pharmaceuticals. It is a pale yellow or brownish-yellow viscous liquid at room temperature, with the molecular formula C66H126O16C_{66}H_{126}O_{16} and a molecular weight of approximately 1175.7 g/mol. Sorbitan sesquioleate is known for its ability to stabilize oil-in-water and water-in-oil emulsions, allowing for the effective blending of immiscible liquids .

In emulsions, Sorbitan Sesquioleate positions itself at the interface between oil and water phases. The hydrophilic head group interacts with water molecules, while the lipophilic tail interacts with oil molecules, creating a stable barrier that prevents separation [].

Sorbitan Sesquioleate is generally considered safe for topical use []. However, some studies suggest it may act as a weak skin irritant or allergen in a small percentage of individuals [].

The primary chemical reaction involved in the formation of sorbitan sesquioleate is esterification, where sorbitol reacts with oleic acid to produce the ester. This reaction typically occurs under acidic conditions, facilitating the removal of water and leading to the formation of the desired product. The compound can also undergo hydrolysis, where it reacts with water to revert to sorbitol and oleic acid, particularly under alkaline conditions .

Sorbitan sesquioleate exhibits some biological activity, notably as a contact allergen in certain populations, particularly among individuals with leg ulcers. It has been implicated in false-positive reactions during patch testing for allergies due to its presence in various emulsifiers used in dermatological preparations . Despite its potential for causing allergic reactions, it is generally considered safe for use in cosmetic formulations when applied topically.

The synthesis of sorbitan sesquioleate involves several steps:

  • Preparation of Sorbitol: Sorbitol is derived from glucose through hydrogenation.
  • Esterification: Sorbitol is reacted with oleic acid in the presence of an acid catalyst. This process may require heating to facilitate the reaction.
  • Purification: The resulting mixture undergoes purification to isolate sorbitan sesquioleate from unreacted materials and by-products.

This method allows for the production of high-purity sorbitan sesquioleate suitable for cosmetic and pharmaceutical applications .

Sorbitan sesquioleate is widely used across various industries:

  • Cosmetics: It serves as an emulsifier in creams, lotions, sunscreens, and makeup products, enhancing texture and stability.
  • Pharmaceuticals: Utilized in topical formulations to improve the delivery of active ingredients.
  • Food Industry: Occasionally used as an emulsifier in food products.
  • Explosives: Employed as an emulsifying agent in certain explosive formulations due to its stabilizing properties .

Studies have shown that sorbitan sesquioleate can interact with other compounds during patch testing, affecting the interpretation of allergic reactions. For instance, simultaneous reactions to other allergens may complicate diagnosis when sorbitan sesquioleate is present in test formulations. Research indicates that it can mask or mimic reactions to fragrances and other common allergens .

Sorbitan sesquioleate belongs to a class of compounds known as sorbitan esters. Here are some similar compounds:

CompoundMolecular FormulaPrimary UseUnique Features
Sorbitan monolaurateC_{12}H_{24}O_6EmulsifierLow HLB value; used in food
Sorbitan monooleateC_{18}H_{36}O_6EmulsifierEffective for oil-in-water emulsions
Sorbitan monostearateC_{18}H_{36}O_6EmulsifierHigh stability; used in creams
Sorbitan trioleateC_{54}H_{104}O_6EmulsifierUsed in high-fat formulations

Uniqueness of Sorbitan Sesquioleate:
Sorbitan sesquioleate stands out due to its specific ability to stabilize water-in-oil emulsions effectively while also being a potential allergen. Its unique structure allows for a higher degree of emulsification compared to simpler esters like sorbitan monolaurate or monooleate .

Esterification Mechanisms: Sorbitol-Oleic Acid Reactivity Dynamics

The synthesis of sorbitan sesquioleate begins with the esterification of sorbitol and oleic acid. Sorbitol, a hexitol, undergoes intramolecular dehydration to form 1,4-anhydro-D-sorbitol (sorbitan), which subsequently reacts with oleic acid via base-catalyzed esterification [1] [2]. The reaction proceeds in two stages:

  • Dehydration: Sorbitol loses water molecules under elevated temperatures (120–200°C) to form sorbitan. Acidic or basic catalysts facilitate this step, with optimal yields achieved at 140°C under reduced pressure (100 mbar) [2].
  • Esterification: Sorbitan reacts with oleic acid in a molar ratio of approximately 1.46:1 (oleic acid:sorbitol). p-Toluenesulfonic acid (p-TSA) is commonly employed as a catalyst, achieving acid numbers of 6.03 and saponification numbers of 155.16 in batch reactors [2].

Key Parameters Influencing Esterification

ParameterOptimal RangeEffect on Product Quality
Temperature140–160°CHigher temperatures reduce moisture content (<3%) [2]
Pressure100–300 mbarLower pressures enhance anhydrosorbitol yield [2]
Catalyst Loading2.5–3.0 wt%Excess catalyst increases byproduct formation [2]

The reaction’s selectivity depends on controlling water removal, as residual moisture promotes reverse hydrolysis [1].

Catalytic Systems for Controlled Anhydrosorbitol Formation

Recent advances focus on Brønsted acid catalysts to improve selectivity for 1,4-anhydro-D-sorbitol, a key intermediate. Polymer-supported sulfonic acid catalysts (e.g., SO₃H–PS–SO₃H) demonstrate superior performance due to adjustable acidity and hydrophilic surfaces [3] [6].

Catalyst Performance Comparison

CatalystAcidity (mmol/g)Selectivity (%)Reaction Time (h)
SO₃H–PS–SO₃H1.82904
Homogeneous H₂SO₄4.86226
Zeolite H-Beta0.48308

The SO₃H–PS–PS–SO₃H catalyst’s hydrophilic surface minimizes secondary dehydration to isosorbide, maintaining 90% selectivity at 150°C [3]. Additionally, its recyclability (5 cycles with <5% activity loss) reduces industrial waste [6].

Continuous Flow Reactor Optimization for Scalable Manufacturing

Transitioning from batch to continuous flow reactors enhances production efficiency. Key design considerations include:

  • Residence Time Distribution: Narrow distributions prevent over-esterification. Microchannel reactors achieve this via laminar flow regimes.
  • Temperature Gradients: Precise temperature control (±2°C) in multi-zone reactors minimizes thermal degradation [2].
  • Catalyst Immobilization: Fixed-bed reactors with polymer-supported catalysts enable continuous operation without frequent catalyst replacement [3].

Simulated Continuous Process Metrics

MetricBatch ReactorContinuous Flow Reactor
Yield78%85%
Throughput50 kg/day200 kg/day
Energy Consumption120 kWh/kg90 kWh/kg

Adopting continuous systems reduces reaction times by 40% and improves phase separation efficiency via in-line centrifugal separators [2].

Gel Permeation Chromatography has emerged as the gold standard analytical methodology for compositional profiling of sorbitan sesquioleate in compliance with United States Pharmacopeia monograph requirements [1] [2]. The proposed United States Pharmacopeia monograph modernization initiative represents a significant advancement in analytical methodology, replacing traditional fatty acid and polyol testing procedures with sophisticated chromatographic techniques [1] [2].

The Gel Permeation Chromatography method utilizes a dual-column configuration comprising Styragel High Resolution 0.5 and High Resolution 1 columns connected in series, providing molecular weight separation ranges of 0-1,000 and 100-5,000 daltons respectively [1]. This configuration enables comprehensive separation of sorbitan tri-/higher esters, sorbitan diesters, and sorbitan monoesters based on molecular size exclusion principles [1] [2]. The analytical system operates at carefully controlled conditions with tetrahydrofuran as the mobile phase at a flow rate of 0.9 milliliters per minute, column temperature maintained at 30°C, and refractive index detection at 30°C [1].

System suitability specifications demonstrate exceptional precision, with relative standard deviations for peak areas and retention times of ≤0.68% and ≤0.01% respectively [1]. The relative retention times with respect to the isosorbide peak provide critical identification parameters: sorbitan tri-/higher esters elute at 0.73, sorbitan diesters at 0.76, and sorbitan monoesters at 0.81 [1] [2]. This methodology successfully meets all United States Pharmacopeia requirements for system suitability and acceptance criteria for both assay and organic impurities analysis [1].

The implementation of Gel Permeation Chromatography on the Arc High Performance Liquid Chromatography System with strong solvent compatibility kit and refractive index detector has been validated for compliance with proposed United States Pharmacopeia monograph specifications [1]. The method demonstrates excellent reproducibility with six replicate injections showing relative standard deviations of ≤0.68% for peak areas, ensuring reliable quantitative analysis of ester distribution patterns [1].

Quantification of Ester Distribution Patterns: Tri-/Di-/Monoester Ratios

The quantification of ester distribution patterns in sorbitan sesquioleate represents a critical analytical challenge requiring sophisticated chromatographic separation techniques [1] [2]. Sorbitan sesquioleate exhibits complex compositional heterogeneity, consisting of mixed ester species with varying degrees of esterification that significantly impact its functional properties as an emulsifier [3] [4].

Gel Permeation Chromatography methodology enables precise quantification through area normalization procedures, where individual peak areas are divided by the sum of relevant peak areas and multiplied by 100 [1]. This approach provides accurate determination of sorbitan tri-/higher esters, sorbitan diesters, and sorbitan monoesters distribution patterns within commercial batches [1]. The United States Pharmacopeia acceptance criteria ranges are established through comprehensive validation studies demonstrating method robustness [1].

Analytical findings reveal that sorbitan sesquioleate composition exhibits significant batch-to-batch variability in ester distribution patterns [4]. Typical commercial formulations yield polyol content specifications of 22.0-28.0% (w/w) and fatty acid content of 74.0-80.0% (w/w) upon saponification [4] [5]. The hydrophilic-lipophilic balance value of approximately 3.7 reflects the predominance of lipophilic ester components, making it suitable for water-in-oil emulsification applications [6] [7].

Advanced analytical investigations utilizing high-temperature Gas Chromatography with splitless injection have demonstrated that ester species elution patterns are dependent on fatty acid chain length characteristics [8]. For oleic acid-based sorbitan esters, sorbitan and sorbitol tri-esters represent the largest molecular weight species capable of column elution [8]. The separation methodology successfully resolves monoester species and provides differentiation from di- and tri-ester components [8].

Surface pressure measurements through Langmuir isotherm analysis provide complementary characterization of ester distribution effects on interfacial properties [3]. The correlation between hydrophilic-lipophilic balance values and compression parameters demonstrates determination coefficients of 0.95 for slope ratios as functions of hydrophilic-lipophilic balance, indicating strong relationships between compositional distribution and surface activity [3].

Physical Description

Liquid; OtherSolid

UNII

0W8RRI5W5A

Other CAS

8007-43-0

Dates

Last modified: 04-14-2024

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